molecular formula C12H16BrNOS B11822500 (R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11822500
M. Wt: 302.23 g/mol
InChI Key: UGAMXWQQSPEBGU-MRXNPFEDSA-N
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Description

®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(4-bromophenyl)ethanamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in asymmetric synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfinamide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the bromophenyl group can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide is unique due to its chiral nature and the presence of both a bromophenyl and a sulfinamide group. This combination of functional groups provides distinct reactivity and interaction profiles, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C12H16BrNOS

Molecular Weight

302.23 g/mol

IUPAC Name

(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-5-7-11(13)8-6-10/h5-8H,1-4H3/t16-/m1/s1

InChI Key

UGAMXWQQSPEBGU-MRXNPFEDSA-N

Isomeric SMILES

CC(=N[S@](=O)C(C)(C)C)C1=CC=C(C=C1)Br

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=CC=C(C=C1)Br

Origin of Product

United States

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